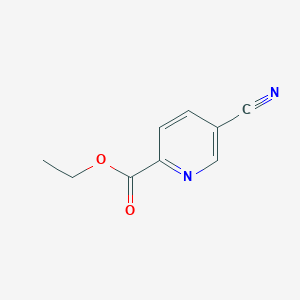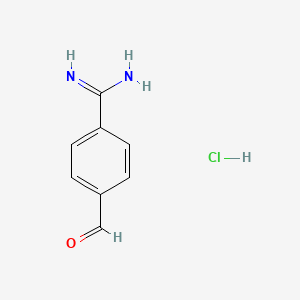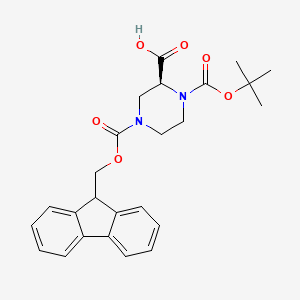
(S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid
説明
Synthesis of (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid
The synthesis of (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid is not directly reported in the provided papers. However, the synthesis of closely related compounds has been described. A straightforward synthesis of (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid starting from L- or D-serine and ethyl glyoxylate is reported, which could provide insights into the synthesis of the compound . The synthesis process involves the creation of piperazine derivatives that are evaluated as constituents in tetrapeptides, with their secondary structure studied by (1)H NMR spectroscopy .
Molecular Structure Analysis
The molecular structure of (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid can be inferred from the related compounds discussed in the papers. The presence of Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups suggests that the compound would have significant steric hindrance and would be used in peptide synthesis to protect the amine functionalities during the synthesis process . The piperazine ring is a common structural motif in pharmaceuticals and provides a rigid scaffold that can adopt different conformations in peptides, as observed in the study of Boc-Val-(S)-PCA-Gly-Leu-OMe and Boc-Val-(R)-PCA-Gly-Leu-OMe .
Chemical Reactions Analysis
The chemical reactions involving (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid would likely be centered around its role in peptide synthesis. The Boc and Fmoc groups are used to protect the amine groups during the synthesis and can be removed under specific conditions. For example, piperazine has been used as an Nα-Fmoc deprotection reagent in Fmoc-solid phase peptide synthesis, which suggests that it could be involved in the deprotection of the Fmoc group in the compound of interest . The study also indicates that piperazine causes the least side reactions compared to other bases, which is an important consideration in the synthesis of sensitive peptide sequences .
Physical and Chemical Properties Analysis
The physical and chemical properties of (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid would be influenced by the protective groups and the piperazine ring. The Boc group is known to be stable under acidic conditions but can be removed with strong acids, while the Fmoc group is stable under basic conditions but can be removed with piperazine, which is less likely to cause side reactions or racemization . The piperazine ring itself is a flexible and polar structure, which can contribute to the solubility and conformational behavior of the compound in solution, as seen in the different conformations adopted by related tetrapeptides .
科学的研究の応用
Piperazine Derivatives in Therapeutic Use
Piperazine derivatives, including structures similar to "(S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid," play a critical role in drug discovery and development. These derivatives exhibit a wide range of pharmacological activities, making them valuable for creating drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, anti-inflammatory, and other therapeutic effects. Modifying the substitution pattern on the piperazine nucleus significantly influences the medicinal potential of the resultant molecules, allowing for the tailored design of drugs to target various diseases. The versatility and broad potential of piperazine-based molecules underscore their importance in pharmacophore exploration and drug discovery processes (Rathi et al., 2016).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including those related to piperazine derivatives, have shown inhibitory effects on microbes used in the fermentative production of biorenewable chemicals. Understanding the mechanisms of inhibition by carboxylic acids is crucial for developing strategies to enhance microbial tolerance and robustness, facilitating higher yields and productivities in biotechnological applications. The insights into microbial inhibition by carboxylic acids can inform the design of more efficient production processes for biorenewable chemicals, highlighting the interdisciplinary applications of carboxylic acid derivatives in both pharmacology and biotechnology (Jarboe et al., 2013).
Anti-Mycobacterial Activity of Piperazine Analogues
Piperazine derivatives demonstrate significant potential in combating Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structural versatility of piperazine as a core building block in anti-TB molecules is instrumental in the development of new, safer, and more effective anti-mycobacterial agents. This highlights the critical role of piperazine derivatives in addressing global health challenges posed by tuberculosis and the need for continuous exploration of these compounds for therapeutic applications (Girase et al., 2020).
Safety And Hazards
The safety and hazards associated with such compounds would depend on their specific structure and how they are used. General safety measures when handling such compounds could include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation14.
将来の方向性
The future directions in the research and application of such compounds would depend on the specific field in which they are used. This could include new methods of synthesis, new applications, and improvements in safety and efficiency151617.
Please note that this is a general analysis and the specific details could vary depending on the exact structure of the compound and the context in which it is used. For a detailed analysis, you may need to consult scientific literature or experts in the field.
特性
IUPAC Name |
(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-13-12-26(14-21(27)22(28)29)23(30)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,28,29)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHNNCSUTNWKFC-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427825 | |
| Record name | (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid | |
CAS RN |
1034574-30-5 | |
| Record name | (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-methyloctahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B1337652.png)
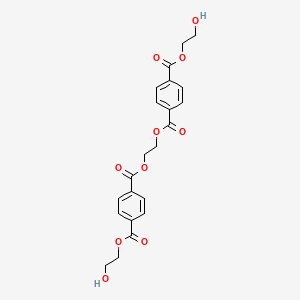
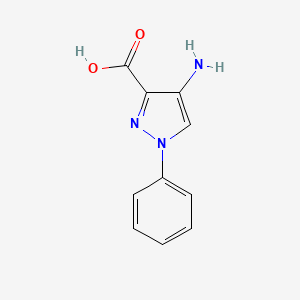
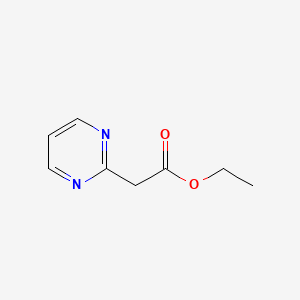
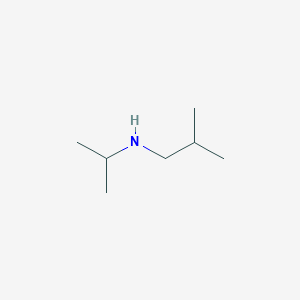
![1,4-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1337661.png)
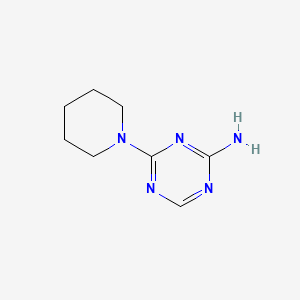
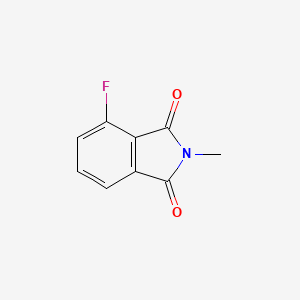
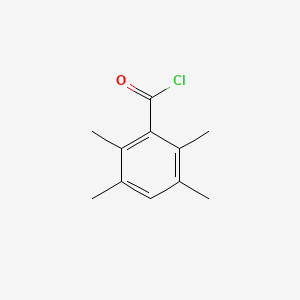
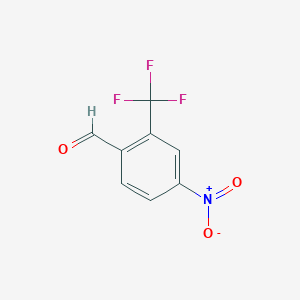
![1'-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B1337678.png)
